2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene
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Overview
Description
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic ethers. This compound is characterized by the presence of two chlorine atoms and multiple ether linkages attached to a benzene ring. It is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated to form 2,4-dichlorobenzene.
Etherification: The chlorinated benzene is then subjected to etherification reactions using ethoxymethanol and methoxypropanol under acidic or basic conditions to introduce the ethoxymethoxy and methoxypropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of simpler ether derivatives.
Scientific Research Applications
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the ethoxymethoxy and methoxypropoxy groups.
2,4-Dichloro-1-ethoxybenzene: Similar structure but lacks the methoxypropoxy group.
2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene: Similar structure but contains a nitro group.
Uniqueness
2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene is unique due to the presence of both ethoxymethoxy and methoxypropoxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
62582-01-8 |
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Molecular Formula |
C13H18Cl2O4 |
Molecular Weight |
309.18 g/mol |
IUPAC Name |
2,4-dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene |
InChI |
InChI=1S/C13H18Cl2O4/c1-3-17-9-19-11(7-16-2)8-18-13-5-4-10(14)6-12(13)15/h4-6,11H,3,7-9H2,1-2H3 |
InChI Key |
LKIPYSMANLFXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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